molecular formula C14H20ClFN2O B14787253 (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide

Cat. No.: B14787253
M. Wt: 286.77 g/mol
InChI Key: KWGPAZIKBRIUCV-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-fluorobenzyl group, and an ethyl-methylbutanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding fluorobenzylamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fluorobenzylamine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20ClFN2O

Molecular Weight

286.77 g/mol

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide

InChI

InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3

InChI Key

KWGPAZIKBRIUCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N

Origin of Product

United States

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